(1-ethyl-1H-benzimidazol-2-yl)methanol

Descripción general

Descripción

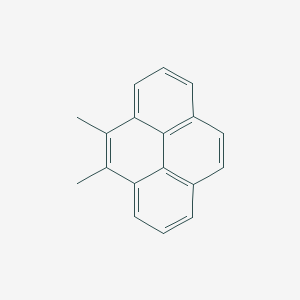

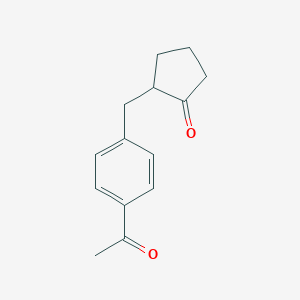

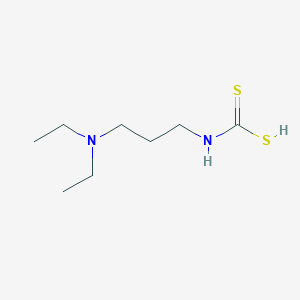

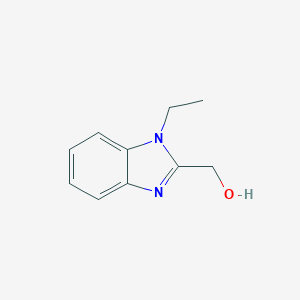

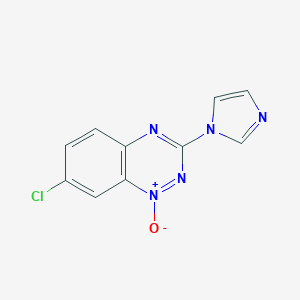

“(1-ethyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the CAS Number: 21269-78-3 . It has a molecular weight of 176.22 and a linear formula of C10 H12 N2 O .

Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-benzimidazol-2-yl)methanol” is represented by the linear formula C10 H12 N2 O . The InChI key is YPMCFIDLEKUBHI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(1-ethyl-1H-benzimidazol-2-yl)methanol” is a solid at room temperature .Aplicaciones Científicas De Investigación

Proteomics Research

(1-Ethyl-1H-benzimidazol-2-yl)methanol: is utilized in proteomics research , where it serves as a biochemical tool for the study of protein structure and function . Its molecular properties allow for the investigation of protein interactions and the identification of novel proteins in various biological samples.

Medicinal Chemistry

In medicinal chemistry , this compound is explored for its potential as a lead compound in drug development. Its benzimidazole core is a common feature in many pharmacologically active molecules, suggesting its utility in synthesizing new therapeutic agents.

Agriculture

Benzimidazole derivatives, including (1-ethyl-1H-benzimidazol-2-yl)methanol , are known for their use as fungicides in agriculture . They help protect crops from fungal diseases, contributing to the management of plant health and crop yield.

Materials Science

In materials science , the compound’s ability to form complexes with various metals can be leveraged in the creation of new materials with desired properties . These materials could have applications ranging from catalysis to the development of new sensors.

Environmental Science

The benzimidazole moiety is being studied for its role in environmental science , particularly in the detection and removal of pollutants . Its chemical structure allows it to interact with various environmental contaminants, aiding in their breakdown or removal.

Analytical Chemistry

(1-Ethyl-1H-benzimidazol-2-yl)methanol: has been highlighted in analytical chemistry for its role as a corrosion inhibitor . It is used to protect metals and alloys from corrosion, which is crucial in maintaining the integrity of structures and machinery in various industries.

Chemical Engineering

In chemical engineering , this compound’s properties are utilized in process optimization and the development of chemical processes . Its interactions with other chemicals can lead to more efficient and sustainable chemical production methods.

Biochemistry

Lastly, in biochemistry , the compound is used for its ability to interact with biological molecules, which can be crucial in understanding biochemical pathways and mechanisms .

Safety and Hazards

Mecanismo De Acción

Propiedades

IUPAC Name |

(1-ethylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMCFIDLEKUBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355407 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-1H-benzimidazol-2-yl)methanol | |

CAS RN |

21269-78-3 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)